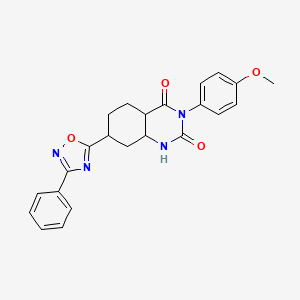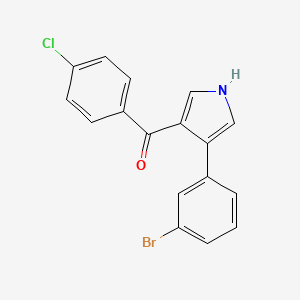
(4-(3-Bromophenyl)-1H-pyrrol-3-yl)(4-chlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound (4-(3-Bromophenyl)-1H-pyrrol-3-yl)(4-chlorophenyl)methanone and its derivatives are utilized in organic synthesis, exhibiting potential in the creation of complex molecular structures. For instance, Kimbaris and Varvounis (2000) demonstrated the reduction of acylpyrroles as a method to synthesize the pyrrolo[1,2-b]cinnolin-10-one ring system, illustrating the compound's role in generating intricate heterocyclic frameworks. This process highlights its importance in the synthesis of novel organic compounds with potential pharmaceutical applications (Kimbaris & Varvounis, 2000).
Molecular Docking and Antimicrobial Activity
Molecular docking and antimicrobial activity studies often involve (4-(3-Bromophenyl)-1H-pyrrol-3-yl)(4-chlorophenyl)methanone derivatives to identify potential therapeutic applications. Sivakumar et al. (2021) conducted a comprehensive study involving spectral characterization, DFT, and docking studies to evaluate the antimicrobial efficacy of certain derivatives, indicating their significance in developing new antibacterial and antifungal agents (Sivakumar et al., 2021).
Catalysis and Chemical Transformations
The synthesis of pyrrole derivatives, including (4-(3-Bromophenyl)-1H-pyrrol-3-yl)(4-chlorophenyl)methanone, often employs catalytic methods to enhance reaction efficiency and selectivity. For example, a one-pot synthesis method using nano copper oxide as a catalyst was reported by Saeidian et al. (2013), showcasing the utility of this compound in facilitating efficient and selective chemical transformations. This research underscores the compound's role in advancing synthetic methodologies through catalysis (Saeidian, Abdoli, & Salimi, 2013).
Zukünftige Richtungen
The future research directions for (4-(3-Bromophenyl)-1H-pyrrol-3-yl)(4-chlorophenyl)methanone could include further investigation into its synthesis, characterization, and potential biological activities. Given the biological activities observed for related compounds, it could be of interest to explore its potential as a pharmaceutical agent .
Wirkmechanismus
Target of action
Compounds with similar structures, such as pyrazoline derivatives, have been found to interact with various biological targets, including enzymes like acetylcholinesterase .
Mode of action
The interaction of these compounds with their targets often involves the formation of covalent bonds or non-covalent interactions (like hydrogen bonds or van der Waals forces), which can inhibit the function of the target protein .
Biochemical pathways
The inhibition of target proteins can affect various biochemical pathways. For example, the inhibition of acetylcholinesterase can disrupt the transmission of nerve impulses .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely and are influenced by factors such as the compound’s chemical structure and the characteristics of the biological system in which it is used .
Result of action
The molecular and cellular effects of these compounds can include changes in cellular signaling, enzyme activity, and gene expression .
Action environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Eigenschaften
IUPAC Name |
[4-(3-bromophenyl)-1H-pyrrol-3-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClNO/c18-13-3-1-2-12(8-13)15-9-20-10-16(15)17(21)11-4-6-14(19)7-5-11/h1-10,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCOSJYMSZYLCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CNC=C2C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Ethoxyphenyl)-4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2612055.png)
![6,8-difluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2612056.png)
![ethyl 4-(2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamido)benzoate](/img/structure/B2612058.png)
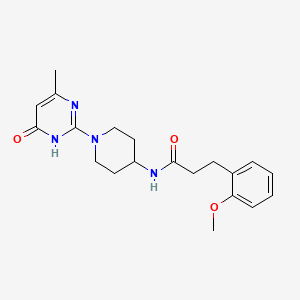
![N-(4-ethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2612061.png)
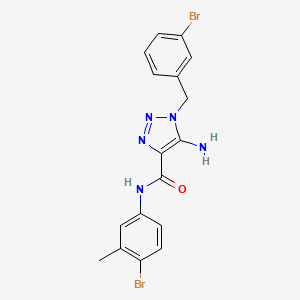
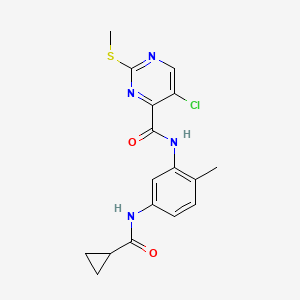


![Methyl 3-[(4-fluorophenoxy)methyl]benzoate](/img/structure/B2612070.png)
![N-butyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2612072.png)
![6-methoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2612073.png)
